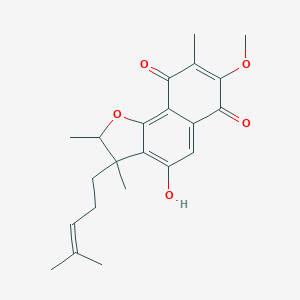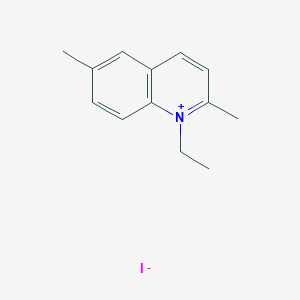
1-Ethyl-2,6-dimethylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,6-dimethylquinolinium iodide, also known as EDQI, is a quinolinium-based compound that has gained significant attention in scientific research due to its unique properties. EDQI is a cationic dye that is soluble in water and has been used as a fluorescent probe for various biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 1-Ethyl-2,6-dimethylquinolinium iodide involves the binding of the cationic dye to negatively charged surfaces such as proteins, DNA, and RNA. The binding of 1-Ethyl-2,6-dimethylquinolinium iodide to these surfaces leads to a change in the fluorescence properties of the dye, which can be used to monitor the interaction.
Biochemical And Physiological Effects
1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. However, at high concentrations, 1-Ethyl-2,6-dimethylquinolinium iodide can affect cell viability and lead to cell death. 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1-Ethyl-2,6-dimethylquinolinium iodide is its high sensitivity, which allows for the detection of low concentrations of target molecules. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide is relatively easy to use and does not require complex instrumentation. However, one of the limitations of 1-Ethyl-2,6-dimethylquinolinium iodide is its limited selectivity, which can lead to false positive results. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be affected by environmental factors such as pH and temperature, which can affect the fluorescence properties of the dye.
Future Directions
There are several future directions for the use of 1-Ethyl-2,6-dimethylquinolinium iodide in scientific research. One potential direction is the development of new fluorescent probes based on 1-Ethyl-2,6-dimethylquinolinium iodide that have improved selectivity and sensitivity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of biosensors for the detection of various biomolecules. Finally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of new antibacterial and antifungal agents.
Synthesis Methods
The synthesis of 1-Ethyl-2,6-dimethylquinolinium iodide involves the reaction of 2,6-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction leads to the formation of 1-Ethyl-2,6-dimethylquinolinium iodide as a yellowish-green powder, which is then purified through recrystallization.
Scientific Research Applications
1-Ethyl-2,6-dimethylquinolinium iodide has been widely used as a fluorescent probe for various biological studies. It has been used to study the interaction of small molecules with proteins, DNA, and RNA. 1-Ethyl-2,6-dimethylquinolinium iodide is also used to study the binding of drugs to proteins and to monitor enzyme activity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been used as a staining agent for the detection of bacteria and fungi.
properties
CAS RN |
606-93-9 |
|---|---|
Product Name |
1-Ethyl-2,6-dimethylquinolinium iodide |
Molecular Formula |
C13H16IN |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
1-ethyl-2,6-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GXVMUJRYBJJHTP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
Other CAS RN |
606-93-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





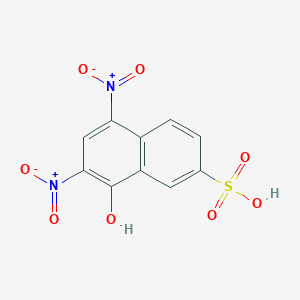



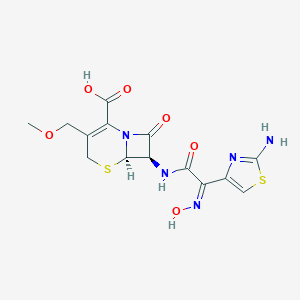
![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)
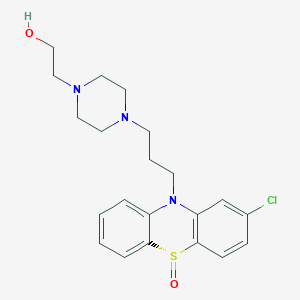


![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)

